7-Fluoro-4-trifluoromethoxy-1H-indole is a fluorinated indole derivative notable for its potential biological activities and applications in medicinal chemistry. Indole derivatives are widely recognized for their diverse range of pharmacological properties, making compounds like 7-fluoro-4-trifluoromethoxy-1H-indole significant in drug discovery and development. The compound is classified under the broader category of trifluoromethylated indoles, which are known for their enhanced lipophilicity and biological activity due to the presence of fluorine substituents.
The compound is identified by its Chemical Abstracts Service number 1208977-14-3 and has a molecular formula of with a molecular weight of approximately 219.136 g/mol. It is classified as a member of the indole family, which consists of a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of both fluorine and trifluoromethoxy groups enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
The synthesis of 7-fluoro-4-trifluoromethoxy-1H-indole can be accomplished through several methods:
For large-scale production, continuous flow reactors are often employed to enhance efficiency and safety when handling hazardous fluorinating agents. These systems allow for better control over reaction parameters, leading to improved yields and reduced by-products.
The molecular structure of 7-fluoro-4-trifluoromethoxy-1H-indole features a core indole structure with specific substitutions:
The compound's molecular data includes:
7-Fluoro-4-trifluoromethoxy-1H-indole can participate in various chemical reactions:
The outcomes from these reactions depend on specific conditions and reagents used; for instance:
The mechanism of action for 7-fluoro-4-trifluoromethoxy-1H-indole is primarily related to its interactions with biological targets due to its unique structural features:
Research indicates that indole derivatives can exhibit significant biological activities, including antimicrobial and anticancer properties, making them valuable in drug discovery efforts .
While specific physical properties like density and boiling point are not readily available for 7-fluoro-4-trifluoromethoxy-1H-indole, it is generally expected that:
Chemical properties include:
Relevant analyses typically involve spectroscopic methods (such as NMR) for structural confirmation and purity assessment .
7-Fluoro-4-trifluoromethoxy-1H-indole has several significant applications:
The strategic installation of fluorine and trifluoromethoxy groups at the C7 and C4 positions of the indole scaffold, respectively, leverages electrophilic and transition-metal-catalyzed methodologies. Electrophilic fluorination using Selectfluor® preferentially targets the electron-rich C7 position due to enamine activation by the indole nitrogen, achieving yields >90% under microwave irradiation (120°C, 7 bar) [7]. This activation overrides electronic deactivation from adjacent substituents, ensuring consistent regioselectivity. For the trifluoromethoxy group, copper(I)-mediated Ullmann coupling between 4-bromo-7-fluoroindole and CuOCF₃ proves effective, though it requires anhydrous conditions and elevated temperatures (150°C) to suppress hydrolytic side reactions . Alternative approaches include nucleophilic trifluoromethoxylation using AgOCF₃ under phase-transfer catalysis, albeit with moderate yields (50–65%) due to competing O-alkylation [9].
Solvent engineering significantly impacts efficiency: aqueous systems with tetrabutylphosphonium bromide (TBPB, 15 mol%) and K₂CO₃ (15 mol%) facilitate in situ formation of fluoromethyl intermediates without chromatographic purification, enhancing atom economy [9]. Conversely, polar aprotic solvents like dimethylacetamide (DMA) improve electrophilic fluorination kinetics but necessitate rigorous drying.
Table 1: Methods for Fluorine and Trifluoromethoxy Group Installation
Target Position | Method | Reagent/Catalyst | Yield (%) | Key Condition |
---|---|---|---|---|
C7 (Fluorination) | Electrophilic substitution | Selectfluor®, MW irradiation | 94–97 | 120°C, 7 bar, 20 min |
C4 (Trifluoromethoxy) | Copper-mediated Ullmann coupling | CuI, CuOCF₃ | 70–85 | 150°C, anhydrous DMF |
C4 (Trifluoromethoxy) | Nucleophilic substitution | AgOCF₃, TBAB | 50–65 | Phase-transfer, 80°C |
Achieving C4 halogenation demands precision due to competing C2/C3 reactivity. Directed ortho-metalation (DoM) using Pd(0)/Pd(II) systems with N-Boc directing groups enables C4-selective chlorination or bromination. For example, Pd(OAc)₂/AgOAc in trifluoroacetic acid (TFA) at 100°C affords C4-brominated indoles via a proposed Pd-cyclometallation intermediate, yielding 87% regioselectivity [6]. Copper-catalyzed halogen exchange using Selectfluor® on 4-chloroindoles achieves fluorination through an SNAr mechanism, though this requires electron-deficient scaffolds to proceed efficiently [10].
Electrophilic halogenation of 7-fluoro-4-trifluoromethoxy-1H-indole itself faces challenges: bromination occurs at C3 unless the N-H is protected, while iodination favors C2. N-Tosylation prior to halogenation shifts selectivity to C5/C6 positions due to steric blocking, enabling sequential functionalization [10]. Kinetic studies reveal that electron-withdrawing substituents (e.g., CF₃O) decelerate halogenation by 3-fold, necessitating reagent excess (2.5 equiv NBS) for complete conversion.
Table 2: Regioselective Halogenation Approaches
Target Position | Directing Group | Catalyst System | Regioselectivity (C4:C3) | Limitation |
---|---|---|---|---|
C4 | N-Boc | Pd(OAc)₂/AgOAc/TFA | 10:1 | Sensitive to oxidizing conditions |
C4 | None | CuI/Selectfluor® | 8:1 | Requires electron-deficient ring |
C5/C6 | N-Ts | Br₂/AcOH | >20:1 (C5/C6 vs C3) | N-deprotection step needed |
Core modifications aim to modulate electronic profiles or metabolic resistance while retaining bioactivity. Replacing indole with benzofuran diminishes basicity (pKₐ < 2) and enhances π-stacking but reduces hydrogen-bonding capacity, leading to 3-fold lower cellular uptake in hepatocyte models [6]. Benzimidazoles, synthesized via Pd-catalyzed carbonylative cyclization, exhibit superior metabolic stability (t₁/₂ > 120 min in microsomes) due to decreased CYP3A4 affinity. However, they suffer from aqueous solubility limitations (log P > 3.5) [3].
7-Azaindole scaffolds, accessed by Skraup-type reactions, uniquely enable dual hydrogen bonding via pyridinic nitrogen. This enhances kinase inhibition (IC₅₀ values 10–100 nM for TBK1) but introduces synthetic complexity: direct trifluoromethoxylation at C4 fails due to N-oxide formation under standard conditions [3]. Computational analyses (DFT, B3LYP/6-31G*) confirm that core replacements alter HOMO-LUMO gaps by 0.5–1.2 eV, impacting redox potentials crucial for prodrug activation.
The trifluoromethoxy group’s hydrophobicity (π = 0.65) necessitates compensatory polarity enhancements. Installing C3-carboxamide groups via Pd-catalyzed aminocarbonylation reduces log P by 1.5 units and increases aqueous solubility (Sw > 500 μM) while resisting glucuronidation [1]. Alternatively, N-alkylation with morpholinoethyl chains boosts polar surface area (PSA > 75 Ų), facilitating passive diffusion yet risking N-dealkylation by CYP450 enzymes. Metabolic stability is further optimized using deuterated analogs: replacing C2-H with deuterium in 7-fluoro-4-trifluoromethoxyindole decreases clearance by 40% in vitro via kinetic isotope effects [8].
Prodrug strategies prove vital for oral bioavailability: phosphonooxymethyl ethers at N-1 hydrolyze enzymatically in plasma, regenerating active indole while improving C_max 2-fold in rodent models. In silico predictions (SwissADME) highlight that 4-OCF₃/7-F substitution minimizes hERG binding (pIC₅₀ < 4) relative to 4-CF₃ analogs, reducing cardio-toxic risks [6].
Table 3: Substituent Effects on Physicochemical Properties
Modification | log D₇.₄ | PSA (Ų) | Microsomal Stability (t₁/₂, min) | Solubility (μg/mL) |
---|---|---|---|---|
None (parent scaffold) | 2.8 | 45 | 35 | 12 |
C3-CON(CH₃)₂ | 1.3 | 58 | 90 | 540 |
N-CH₂CH₂N(CH₃)₂ | 1.0 | 55 | 60 | 320 |
N-PO(OMe)₂ (prodrug) | -0.5 | 105 | >180 (hydrolysis) | >1000 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: